Cas no 1234800-87-3 (2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide)

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a thiazole core substituted with methyl groups at the 2- and 4-positions, linked to a phenylethylamine moiety via an acetamide bridge. This structure imparts potential bioactivity, making it of interest in medicinal chemistry and pharmaceutical research. The thiazole ring enhances stability and may contribute to binding affinity in biological systems, while the phenylethyl group offers lipophilicity, potentially improving membrane permeability. The compound’s well-defined synthetic pathway allows for high purity and reproducibility, supporting its utility in structure-activity relationship studies. Its modular design also facilitates further derivatization for targeted applications.
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide structure
1234800-87-3 structure
Product Name:2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide
CAS No:1234800-87-3
MF:C15H18N2OS
MW:274.381222248077
CID:6267938
PubChem ID:49719155
Update Time:2025-10-22

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide
    • 1234800-87-3
    • AKOS024525273
    • 2-(2,4-dimethylthiazol-5-yl)-N-phenethylacetamide
    • F5860-1520
    • Inchi: 1S/C15H18N2OS/c1-11-14(19-12(2)17-11)10-15(18)16-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,16,18)
    • InChI Key: HUAFZZVYHQYJOL-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(C)=C1CC(NCCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 274.11398438g/mol
  • Monoisotopic Mass: 274.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 70.2Ų

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide Pricemore >>

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2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide Related Literature

Additional information on 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide

Introduction to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide (CAS No: 1234800-87-3)

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide, identified by the CAS number 1234800-87-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a thiazole core and an acetamide functional group, has garnered attention due to its potential biological activities and structural features that make it a promising candidate for further research and development.

The thiazole scaffold is a heterocyclic compound that plays a crucial role in medicinal chemistry. Its unique structure, consisting of a sulfur atom and a nitrogen atom in a five-membered ring, contributes to its versatility and reactivity. This moiety is widely recognized for its presence in numerous bioactive natural products and synthetic drugs, underscoring its importance in drug discovery. The presence of dimethyl groups at the 2 and 4 positions of the thiazole ring enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties.

The acetamide group attached to the thiazole ring via an N-(2-phenylethyl) moiety introduces additional functionality that can modulate the biological activity of the compound. Acetamides are known for their role as pharmacophores in various therapeutic agents, often contributing to binding affinity and selectivity. The phenylethyl side chain further extends the structural complexity, potentially influencing both the solubility and metabolic stability of the compound.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets more accurately. Studies suggest that the combination of the thiazole and acetamide moieties may facilitate interactions with enzymes and receptors involved in inflammatory pathways. This has led to investigations into its potential as an anti-inflammatory agent, with preliminary findings indicating promising results in vitro.

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring, followed by functionalization with the acetamide group. Advances in synthetic methodologies have allowed for more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays have shown potential activity against certain enzymes implicated in pain signaling pathways. The unique structural features of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide, particularly the interplay between the thiazole and acetamide groups, may contribute to its observed effects. Further research is needed to elucidate the precise mechanisms of action and to assess its potential therapeutic applications.

The compound's chemical properties also make it an interesting subject for investigation into drug delivery systems. Its solubility characteristics can be modulated through derivatization or encapsulation techniques, which could enhance its bioavailability and target specificity. Such modifications are crucial for developing effective pharmaceutical formulations that maximize therapeutic efficacy while minimizing side effects.

As research continues to uncover new biological targets and therapeutic strategies, compounds like 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide (CAS No: 1234800-87-3) are likely to play a significant role in addressing unmet medical needs. The integration of high-throughput screening technologies with structure-based drug design approaches will further accelerate the discovery process. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into novel therapeutics that improve patient outcomes.

The future prospects for this compound are promising, with ongoing studies focusing on optimizing its chemical structure for improved pharmacological properties. By leveraging cutting-edge technologies such as CRISPR-based genetic screening and artificial intelligence-driven drug discovery platforms, researchers aim to identify new applications for this molecule. The combination of traditional organic synthesis with modern biotechnological tools will be instrumental in realizing these goals.

In conclusion,2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide represents a compelling example of how structural innovation can lead to novel bioactive compounds with therapeutic potential. Its unique chemical features and promising preclinical data position it as a valuable asset in ongoing pharmaceutical research efforts. As our understanding of disease mechanisms evolves,this type of compound will continue to be scrutinized for its potential contributions to human health.

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